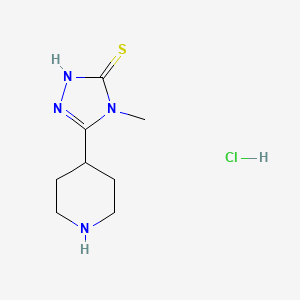

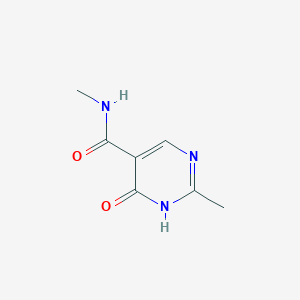

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Overview

Description

“N,2-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide” is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 .

Synthesis Analysis

A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives have been synthesized and evaluated for their inhibition effects on MMP 3, MMP 12, and MMP 13 . Another study reported the synthesis of a new series of 6-oxo-1,6-dihydropyrimidin-5-carboxamides with good yields .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . Key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with the compound by hydrogen bonds, π-π stackings, or hydrophobic interactions .Chemical Reactions Analysis

The compound has been studied as a xanthine oxidase inhibitor, with remarkable activities reported . It has also shown potent and highly selective activity of inhibiting MMP 13 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 167.17 and a molecular formula of C7H9N3O2 .Scientific Research Applications

1. Application in Drug Metabolism Studies

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives have been studied for their role in drug metabolism. For instance, 19F-nuclear magnetic resonance (NMR) spectroscopy has been used to investigate the metabolic fate and excretion balance of related compounds in rats and dogs, indicating their elimination mainly by metabolism with the major metabolite identified in rat urine and bile and in dog urine being the 5-O-glucuronide (Monteagudo et al., 2007).

2. Antimicrobial and Antioxidant Properties

Compounds related to this compound have been synthesized and shown to exhibit promising antibacterial and antioxidant activities. These activities were assessed using various in-vitro methods, with some compounds demonstrating significant effects compared to standard drugs (Rambabu et al., 2021).

3. Antifungal Activity

These derivatives have also been explored for their antifungal properties, especially against Candida Albicans. The synthesized compounds showed considerable antifungal activity, expanding the potential applications of these compounds in medical research (Zamaraeva et al., 2015).

4. Potential in Cancer Imaging

Another notable application is in the field of cancer imaging. For example, derivatives of this compound have been prepared for use as potential positron emission tomography tracers for imaging cancer tyrosine kinase, highlighting its role in oncological diagnostics (Wang et al., 2005).

Mechanism of Action

Target of Action

The primary target of N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body and plays a crucial role in the production of uric acid . This compound also shows potent and highly selective activity of inhibiting MMP 13 .

Mode of Action

This compound interacts with its targets through various mechanisms. It forms privileged interactions with some residues in the XO binding pocket . Key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with the compound by hydrogen bonds, π-π stackings, or hydrophobic interactions .

Biochemical Pathways

The compound’s interaction with XO affects the purine metabolism pathway, leading to a decrease in the production of uric acid . This can be beneficial in the treatment of hyperuricemia-associated diseases . Its inhibition of MMP 13 can affect various cellular processes, including tissue remodeling and inflammation .

Result of Action

The inhibition of XO by this compound results in a decrease in uric acid production, which can help manage conditions like gout . Its inhibition of MMP 13 suggests potential applications in conditions where MMP 13 activity is detrimental, such as certain inflammatory and fibrotic diseases .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N,2-dimethyl-6-oxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-9-3-5(6(11)8-2)7(12)10-4/h3H,1-2H3,(H,8,11)(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUYKDHIMYCZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl({[2-(prop-2-yn-1-yloxy)phenyl]methyl})amine hydrochloride](/img/structure/B1422420.png)

![8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1422422.png)

![4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422426.png)

![[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1422430.png)

![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)

![2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide](/img/structure/B1422434.png)

![3-[Methyl(propyl)amino]propanoic acid hydrochloride](/img/structure/B1422436.png)